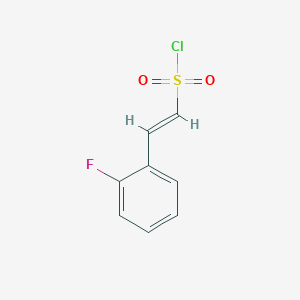

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

Description

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride (CAS: 1158119-34-6) is a sulfonyl chloride derivative characterized by a fluorinated aromatic ring and an ethene-sulfonyl chloride backbone. Its molecular formula is C₈H₆ClFO₂S, with a molecular weight of 220.65 g/mol . This compound is primarily utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive sulfonyl chloride group and the electronic effects imparted by the ortho-fluorine substituent.

Properties

IUPAC Name |

(E)-2-(2-fluorophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAPQWSEHDXFM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinic acids .

Scientific Research Applications

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules . This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in these interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 2-(2-fluorophenyl)ethene-1-sulfonyl chloride with three analogs:

Key Observations :

- Electronic Effects : Fluorine’s electronegativity (−I effect) enhances electrophilicity of the sulfonyl group but less intensely than chlorine or nitro groups. The nitro group (para) maximizes electron withdrawal, increasing reactivity in substitution reactions .

- Steric Considerations : The meta-methyl group in 2-(3-methylphenyl)ethene-1-sulfonyl chloride reduces steric hindrance, favoring reactions requiring accessibility to the sulfonyl chloride .

Reaction Yields and Byproducts

- Low yields in the chloro derivative’s synthesis (11%) highlight challenges in N-alkylation steps, possibly due to steric clashes from the meta-chlorine .

- The nitro derivative’s high molecular weight (247.66 g/mol) and strong electron-withdrawing nature may lead to side reactions, such as premature decomposition .

Biological Activity

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. This article will explore its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to an ethene sulfonyl chloride moiety , which contributes to its reactivity and biological activity. Its chemical structure can be represented as follows:

This structure allows for various chemical reactions, particularly nucleophilic substitutions, making it a valuable intermediate in organic synthesis.

The biological activity of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfonyl chloride group is particularly reactive, allowing it to interact with amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and sulfonyl thiols respectively.

Key Reactions

- Nucleophilic Substitution : The sulfonyl chloride can be replaced by various nucleophiles:

- With amines : Forms sulfonamides.

- With alcohols : Produces sulfonates.

- With thiols : Yields sulfonyl thiols.

Medicinal Chemistry

Research indicates that 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is being investigated for its potential in drug development. Its ability to modify biomolecules makes it a candidate for synthesizing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes .

Case Study: Inhibition of Kinases

Recent studies have explored the compound's inhibitory effects on various kinases, including GSK-3β and IKK-β. In one study, it was found that modifications of similar compounds exhibited significant inhibitory activity against these kinases, suggesting potential pathways for therapeutic intervention in conditions like cancer and neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's safety profile. In vitro studies using mouse hippocampal neuronal cells (HT-22) showed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride | Sulfonyl chloride derivative | Potential kinase inhibitor |

| Sodium 4-chlorobenzene-1-sulfonate | Sulfonate derivative | Used in biochemical assays |

| Sulfathiazole | Antimicrobial agent | Known for broad-spectrum antibacterial properties |

The unique substitution pattern of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride differentiates it from other similar compounds, enhancing its reactivity and potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.